2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate
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Overview
Description
2-(4-Methoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a methoxyphenyl group and multiple acetate groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable diketone under acidic conditions to form the chromene ring. Subsequent acetylation reactions introduce the acetate groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-(4-hydroxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate.
Scientific Research Applications
2-(4-Methoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research is ongoing to investigate its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The chromene core can also participate in redox reactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate
- 2-(4-Methylphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate
Uniqueness
2-(4-Methoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to similar compounds with different substituents. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89494-23-5 |
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Molecular Formula |
C22H18O9 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
[7,8-diacetyloxy-2-(4-methoxyphenyl)-4-oxochromen-5-yl] acetate |
InChI |
InChI=1S/C22H18O9/c1-11(23)28-18-10-19(29-12(2)24)21(30-13(3)25)22-20(18)16(26)9-17(31-22)14-5-7-15(27-4)8-6-14/h5-10H,1-4H3 |
InChI Key |
CNILDJMSVWKSAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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